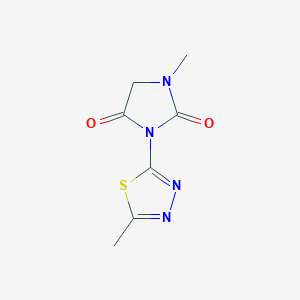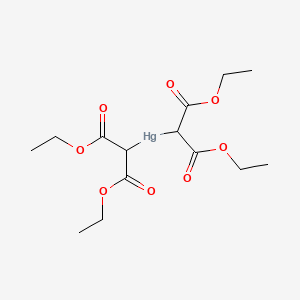
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is a chemical compound known for its unique structure and properties It consists of a mercury atom bonded to two 1,3-diethoxy-1,3-dioxopropan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury typically involves the reaction of mercury salts with 1,3-diethoxy-1,3-dioxopropan-2-yl derivatives. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound into mercury metal and other reduced species.
Substitution: The compound can participate in substitution reactions where the 1,3-diethoxy-1,3-dioxopropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different functional groups.
科学研究应用
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of advanced materials and as a precursor for other organomercury compounds.
作用机制
The mechanism by which Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Bis(1,3-dioxopropan-2-yl)mercury: Lacks the ethoxy groups, leading to different reactivity and applications.
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)lead: Similar structure but with lead instead of mercury, resulting in distinct chemical properties and uses.
Uniqueness
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is unique due to its specific combination of mercury and 1,3-diethoxy-1,3-dioxopropan-2-yl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
64451-25-8 |
|---|---|
分子式 |
C14H22HgO8 |
分子量 |
518.91 g/mol |
IUPAC 名称 |
bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury |
InChI |
InChI=1S/2C7H11O4.Hg/c2*1-3-10-6(8)5-7(9)11-4-2;/h2*5H,3-4H2,1-2H3; |
InChI 键 |
NNHBNSIWBZNIRG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)[Hg]C(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
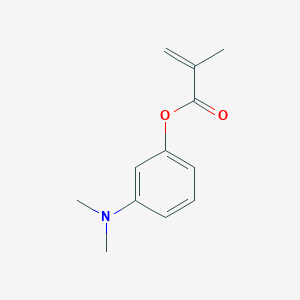
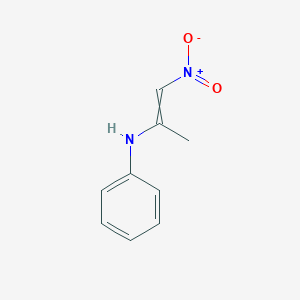
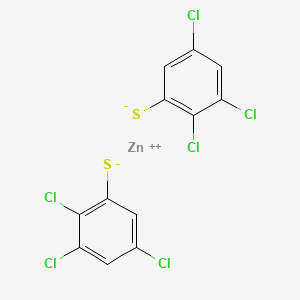

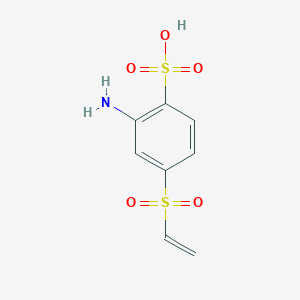
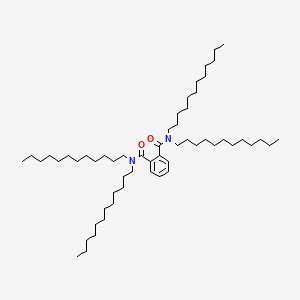
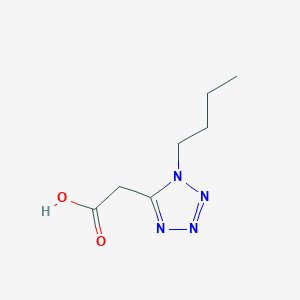
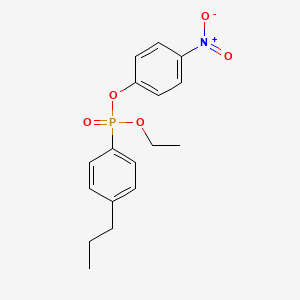
![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
